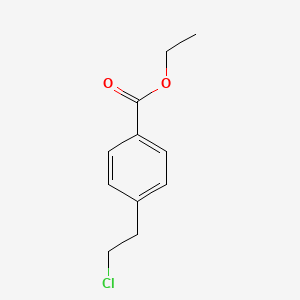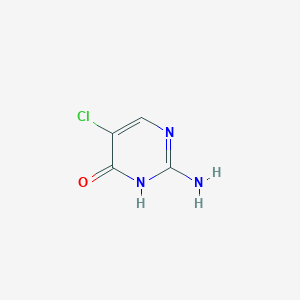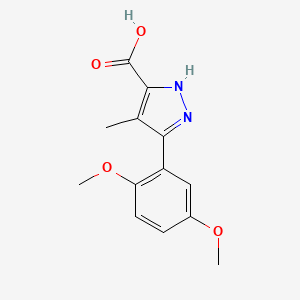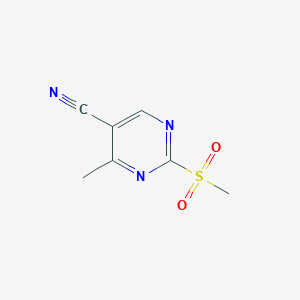![molecular formula C11H11ClO3 B3164301 (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride CAS No. 890647-82-2](/img/structure/B3164301.png)
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride
描述
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride is an organic compound that belongs to the class of benzodioxepines. This compound is characterized by a benzene ring fused with a dioxepin ring and an acetyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
作用机制
Mode of Action
It is known that the compound is derived from the condensation of 3,4-dihydro-2h-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . This suggests that the compound might interact with its targets through the formation of Schiff base ligands .
Biochemical Pathways
It is known that the compound has been used in the synthesis of transition metal (ii) complexes, which have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . This suggests that the compound might affect pathways related to oxidative stress, microbial growth, and inflammation .
Result of Action
It is known that the compound has been used in the synthesis of transition metal (ii) complexes, which have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . This suggests that the compound might have potential therapeutic applications in conditions related to oxidative stress, microbial infections, and inflammation .
Action Environment
It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°c . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as oxygen exposure and temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihydroxybenzene derivative, with an appropriate reagent under acidic or basic conditions.
Introduction of the Acetyl Chloride Group: The next step involves the introduction of the acetyl chloride group. This can be done by reacting the benzodioxepin intermediate with acetyl chloride in the presence of a catalyst, such as aluminum chloride or pyridine, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques, such as distillation and crystallization, may be employed to purify the compound.
化学反应分析
Types of Reactions
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid.
Oxidation and Reduction: The benzodioxepin ring can undergo oxidation and reduction reactions under appropriate conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of solvents like dichloromethane or tetrahydrofuran and catalysts like pyridine or triethylamine.
Hydrolysis: Reagents include water or aqueous sodium hydroxide; conditions involve heating under reflux.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction; conditions vary depending on the desired product.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acid: Formed from hydrolysis.
Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.
科学研究应用
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methyl chloride
- (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl chloride
- (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-propyl chloride
Uniqueness
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride is unique due to the presence of the acetyl chloride functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGHJCAAKGYCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)Cl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B3164222.png)



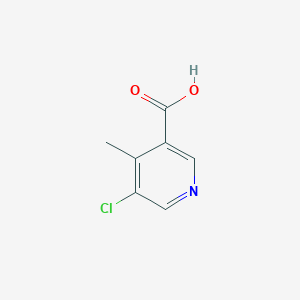



![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)
